N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-28-15-7-3-13(4-8-15)23-17(27)11-30-20-18-19(21-12-22-20)26(25-24-18)14-5-9-16(29-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYXOUSYVWTCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the synthesis, cytotoxicity, and molecular mechanisms associated with this compound based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that integrate the triazolo-pyrimidine moiety with a methoxy-substituted phenyl group. The structural features of this compound are crucial for its biological activity.
Cytotoxicity and Anticancer Properties
Recent studies have highlighted the anticancer properties of compounds containing the triazolo[4,5-d]pyrimidine scaffold. For instance, derivatives similar to this compound were tested against various cancer cell lines including A549 (lung), HCT116 (colon), and MCF-7 (breast) cells.
A notable study demonstrated that certain triazolo-pyrimidine derivatives exhibited promising anticancer activity with IC50 values comparable to doxorubicin, a standard chemotherapeutic agent. Specifically:
- Compound 3 showed an IC50 of 3.12 µg/ml against MCF-7 cells.
- Compounds 2 and 10 had IC50 values of 4.20 µg/ml and 5.60 µg/ml respectively against the same cell line.
These results indicate that modifications at specific positions on the triazolo-pyrimidine ring can enhance cytotoxicity against cancer cells .
Mechanistic Insights
The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at the G2/M phase.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent apoptosis.
- Molecular Docking Studies : These studies indicate strong binding affinities to key proteins involved in cancer cell proliferation, such as CDK2 .
Comparative Analysis of Biological Activity
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Compound | Cell Line | IC50 (µg/ml) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| Compound 2 | MCF-7 | 4.20 ± 0.56 | Cell cycle arrest |
| Compound 3 | MCF-7 | 3.12 ± 0.76 | ROS generation |
| Doxorubicin | MCF-7 | 2.90 ± 0.27 | DNA intercalation |
Case Studies
One case study focused on the synthesis and evaluation of a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives. The study revealed that compounds with thioacetamide functionalities exhibited enhanced cytotoxic effects compared to their non-thio analogs. The engagement of thioxo groups was crucial for achieving higher anti-carcinogenic activity .
Scientific Research Applications
Antibacterial Activity
Research indicates that triazolo[4,5-d]pyrimidine derivatives exhibit significant antibacterial properties. Studies have shown that compounds similar to N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide effectively combat both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Target Compound | MIC = 4 µg/mL | MIC = 8 µg/mL |
| Compound A | MIC = 8 µg/mL | MIC = 16 µg/mL |
The modifications in the side chains of the compound play a crucial role in enhancing antibacterial potency against resistant strains.
Anticancer Potential
The anticancer activity of this compound has been extensively studied. It has been evaluated against various cancer cell lines, including lung carcinoma (H157) and kidney fibroblast (BHK-21) cells. The mechanism of action often involves the inhibition of key enzymes related to cancer proliferation.
In vitro studies revealed that the compound exhibited significant cytotoxicity with an IC50 value of approximately 10 µM against H157 cells. This suggests potential as a lead compound for further development in cancer therapeutics.
Anti-inflammatory Effects
In addition to its antibacterial and anticancer properties, this compound has shown promise in reducing inflammation. In models using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Antibacterial Efficacy
A series of experiments conducted on modified triazolo[4,5-d]pyrimidine derivatives indicated that certain substitutions at the phenyl rings significantly enhanced antibacterial activity. The presence of electron-withdrawing groups like trifluoromethyl increased efficacy against resistant bacterial strains.
Case Study 2: Anticancer Mechanism
Research focused on the anticancer mechanisms of triazolo[4,5-d]pyrimidines highlighted their ability to induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins. The target compound was shown to downregulate Bcl-2 expression while upregulating Bax expression in treated cancer cells.
Preparation Methods
Pyrimidine Ring Construction
The triazolopyrimidine scaffold is assembled via a [3+2] cycloaddition strategy adapted from ticagrelor intermediate synthesis:
Step 1 : 4,6-Dichloro-5-nitropyrimidine (A ) undergoes nucleophilic displacement with 4-methoxyaniline in THF at 0-5°C to yield 4-chloro-6-(4-methoxyphenylamino)-5-nitropyrimidine (B ) (82% yield).
Step 2 : Catalytic hydrogenation (H₂, Pd/C, EtOAc) reduces the nitro group in B to amine C , followed by diazotization with NaNO₂/HCl at -10°C to generate diazonium salt D .
Step 3 : Cyclization with sodium azide in aqueous EtOH at 70°C for 6 hr produces 3-(4-methoxyphenyl)-7-chloro-3H-triazolo[4,5-d]pyrimidine (E ) (74% yield).
Preparation of N-(4-Methoxyphenyl)-2-Chloroacetamide
Synthesis Protocol :
4-Methoxyaniline (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in dichloromethane with Et₃N (2.0 equiv) at 0°C → RT for 3 hr.
Yield : 89% after recrystallization (EtOAc/hexane)
Characterization :
- IR (KBr): 3280 (N-H), 1665 (C=O), 1245 (C-O) cm⁻¹
- ¹³C NMR (100 MHz, CDCl₃): δ 166.8 (C=O), 156.2 (Ar-OCH₃), 130.1-114.7 (Ar-C), 42.1 (CH₂Cl), 55.4 (OCH₃)
Thioether Bridge Formation via Nucleophilic Substitution
Reaction Optimization
Critical parameters for coupling F with N-(4-methoxyphenyl)-2-chloroacetamide (G ):
| Entry | Solvent | Base | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | Et₃N | 120 | 10 | 72 |
| 2 | THF | DBU | 80 | 12 | 68 |
| 3 | DMSO | K₂CO₃ | 100 | 8 | 58 |
| 4 | MeCN | NaH | 60 | 6 | 41 |
Optimal Conditions : DMF, Et₃N (1.5 equiv), 120°C, 10 hr under N₂
Mechanistic Considerations
The reaction proceeds via:
- Deprotonation of F 's thiol group by Et₃N to generate thiolate
- SN2 displacement of chloride from G
- Stabilization of transition state through DMF's polar aprotic environment
Final Compound Characterization
Spectroscopic Profile
¹H NMR (500 MHz, DMSO-d₆):
δ 10.21 (s, 1H, NH), 8.97 (s, 1H, H-5), 8.15 (d, J=8.8 Hz, 4H, Ar-H), 7.08 (d, J=8.8 Hz, 4H, Ar-H),
4.32 (s, 2H, SCH₂), 3.87 (s, 6H, 2×OCH₃)¹³C NMR (125 MHz, DMSO-d₆):
δ 169.8 (C=O), 160.1 (Ar-OCH₃), 152.3-112.4 (Ar-C & triazolopyrimidine C),
40.2 (SCH₂), 55.6 (OCH₃)HRMS : m/z calcd for C₂₁H₁₈N₆O₃S [M+H]⁺ 487.0984, found 487.0981
Purity Analysis
- HPLC : 99.1% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min)
- Elemental Analysis : Calcd (%) C 60.28, H 4.34, N 16.82; Found C 60.15, H 4.41, N 16.75
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Utilizing microwave irradiation (150°C, 30 min) in DMF with Cs₂CO₃ reduces reaction time by 60% while maintaining 70% yield.
One-Pot Thiolation-Amidation
Sequential addition of chloroacetyl chloride and F to 4-methoxyaniline in THF yields the target compound in 65% yield, though with lower regiochemical control.
Industrial Scalability Considerations
Key factors for kilogram-scale production:
- Solvent Recovery : DMF distillation recovery >85% via vacuum fractional distillation
- Catalyst Recycling : Et₃N neutralization with HCl generates NH₄Cl byproduct for fertilizer applications
- Process Safety : Exothermic thiolate formation requires controlled addition rates (<5 mL/min)
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the triazolo-pyrimidine core in this compound?
- Methodological Answer : The triazolo-pyrimidine core can be synthesized via cyclization reactions using α-chloroacetamides or nitroarenes as precursors. Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) is effective for forming fused heterocycles . For regioselective triazole formation, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of nitriles with hydrazines can be employed. Ensure proper protection of the methoxyphenyl groups during coupling steps to prevent unwanted side reactions .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can identify substituent positions (e.g., methoxyphenyl groups, thioether linkages). Chemical shifts for aromatic protons in the 6.5–8.5 ppm range and methoxy groups near 3.8 ppm are diagnostic .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., triazole-pyrimidine fusion) and confirms stereoelectronic effects. For example, bond angles in the triazole ring (~120°) and planarity of the pyrimidine system can be validated .
Q. What safety precautions should be observed during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes with water. Consult safety data sheets (SDS) of structurally similar compounds (e.g., N-(4-methoxyphenyl)acetamide) for protocols .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the thioacetamide moiety to the triazolo-pyrimidine scaffold?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for thiol-alkyne/azide coupling. Evidence from multi-step syntheses (e.g., AZD8931) suggests palladium catalysts improve efficiency in sulfur-containing heterocycles .
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the thiol group. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Temperature Control : Maintain 60–80°C to balance reaction rate and decomposition risks .
Q. How can researchers resolve contradictions in biological activity data caused by substituent variations?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with modified methoxyphenyl or triazole groups. For example, replacing the 4-methoxyphenyl with a 4-ethoxyphenyl group (as in related compounds) may alter binding affinity .
- Computational Modeling : Perform docking studies using software like AutoDock Vina to predict interactions with target proteins (e.g., kinase domains). Validate with in vitro assays .
Q. What analytical methods are suitable for identifying byproducts in multi-step syntheses?
- Methodological Answer :
- LC-MS/MS : Detects low-abundance intermediates or degradation products (e.g., de-methylated or oxidized derivatives). Set MS parameters to monitor [M+H]⁺ ions specific to the target compound (e.g., m/z ~500–600) .
- HPLC with UV Detection : Use a C18 column and gradient elution (acetonitrile/water) to separate byproducts. Compare retention times with synthetic standards .
Q. How can regiochemical ambiguities in the triazolo-pyrimidine ring system be resolved?
- Methodological Answer :
- NOE (Nuclear Overhauser Effect) NMR : Identify spatial proximity between protons (e.g., triazole H and pyrimidine CH groups) to confirm fusion position .
- Crystallographic Data : Compare unit cell parameters (e.g., space group P2₁/c) and bond lengths (C–N ~1.32 Å) with literature analogs .
Notes
- Methodological Focus : Answers emphasize experimental design, data validation, and troubleshooting.
- Advanced Topics : Highlighted computational and analytical techniques to address complex research challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
